Wild-Type FKBP12 Binding Affinity of FKBP12 Ligand-1 vs. Natural Product Ligands FK506 and Rapamycin
FKBP12 ligand-1 binds wild-type human FKBP12 with an IC50 of 86 nM, corresponding to a Kd of approximately 20 nM, as determined by competitive fluorescence polarization [1]. In contrast, the natural macrocyclic ligand FK506 binds FKBP12 with a Ki of 0.2 nM, and rapamycin exhibits a Kd of 0.13–0.6 nM across different assay platforms [2]. While FKBP12 ligand-1 is approximately 100- to 400-fold weaker in binding affinity than FK506 and rapamycin, this reduced affinity is the deliberate trade-off for eliminating immunosuppressive effector function, making it suitable for applications where silent FKBP12 engagement is required [3].
| Evidence Dimension | Binding affinity to wild-type human FKBP12 |
|---|---|
| Target Compound Data | IC50 = 86 nM; Kd ≈ 20 nM (competitive fluorescence polarization) |
| Comparator Or Baseline | FK506: Ki = 0.2 nM (radioligand competition); Rapamycin: Kd = 0.13–0.6 nM (fluorescence polarization / SPR) |
| Quantified Difference | FKBP12 ligand-1 binds approximately 100–400-fold weaker than FK506 and rapamycin |
| Conditions | Recombinant human FKBP12; competitive fluorescence polarization assay; PBS pH 7.4, 0.011% Triton X-100 [1][2] |
Why This Matters
The moderate, non-immunosuppressive affinity of FKBP12 ligand-1 is the key design feature that distinguishes it from FK506 and rapamycin for PROTAC applications where pharmacological silencing of calcineurin or mTOR must be avoided.
- [1] Clackson T, Yang W, Rozamus LW, et al. Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity. Proc Natl Acad Sci USA. 1998;95(18):10437-10442. doi:10.1073/pnas.95.18.10437 View Source
- [2] BindingDB. Affinity data for FKBP12: FK506 Ki = 0.2 nM; Rapamycin Kd = 0.13–0.6 nM. BindingDB Entry IDs: BDBM36609, BDBM50651709. View Source
- [3] Lee CS, Georgiou DK, Dagnino-Acosta A, et al. Ligands for FKBP12 increase Ca2+ influx and protein synthesis to improve skeletal muscle function. J Biol Chem. 2014;289(37):25556-25570. doi:10.1074/jbc.M114.586289 View Source
